tert-Butyl (((3S,4R)-4-phenylpyrrolidin-3-yl)methyl)carbamate
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Overview
Description
Tert-butyl (((3S,4R)-4-phenylpyrrolidin-3-yl)methyl)carbamate: is a fascinating compound with a crowded tert-butyl group. This group, characterized by its bulky nature, influences its reactivity and applications .
Preparation Methods
Synthetic Routes:
- One common synthetic route involves the reaction of tert-butylamine with 4-phenylpyrrolidine-3-carboxylic acid, followed by carbamation.
- Alternatively, it can be synthesized by reacting tert-butyl isocyanate with 4-phenylpyrrolidine.
- The overall process ensures the tert-butyl group is incorporated into the final product.
Reaction Conditions:
- These reactions typically occur under mild conditions, often at room temperature.
- Solvents like dichloromethane or tetrahydrofuran are commonly used.
- Acidic or basic catalysts may facilitate the reactions.
Industrial Production:
- While industrial-scale production details are scarce, the compound’s synthetic feasibility makes it amenable to large-scale synthesis.
Chemical Reactions Analysis
Oxidation: The tert-butyl group can undergo oxidation, leading to the formation of tert-butyl hydroperoxide.
Reduction: Reduction of the carbamate group yields the corresponding amine.
Substitution: The tert-butyl group can be substituted by various nucleophiles.
Common Reagents: Sodium borohydride (for reduction), hydrogen peroxide (for oxidation), and various nucleophiles (for substitution).
Major Products: These reactions yield derivatives with modified tert-butyl moieties or altered carbamate functionality.
Scientific Research Applications
Chemistry: tert-Butyl carbamates serve as protecting groups in organic synthesis.
Biology: Researchers use them to modify peptides and proteins.
Medicine: Some tert-butyl carbamates exhibit bioactivity, making them interesting drug candidates.
Industry: They find applications in agrochemicals and materials science.
Mechanism of Action
- The compound’s mechanism of action depends on its specific application.
- In drug development, it may target enzymes or receptors, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds: Other carbamates, such as tert-butyl carbamate and tert-butyl (4-aminocyclohexyl)carbamate.
Uniqueness: The combination of the crowded tert-butyl group and the pyrrolidine ring sets this compound apart.
Properties
Molecular Formula |
C16H24N2O2 |
---|---|
Molecular Weight |
276.37 g/mol |
IUPAC Name |
tert-butyl N-[[(3S,4R)-4-phenylpyrrolidin-3-yl]methyl]carbamate |
InChI |
InChI=1S/C16H24N2O2/c1-16(2,3)20-15(19)18-10-13-9-17-11-14(13)12-7-5-4-6-8-12/h4-8,13-14,17H,9-11H2,1-3H3,(H,18,19)/t13-,14-/m0/s1 |
InChI Key |
HTSCGVPJZSCYDO-KBPBESRZSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@@H]1CNC[C@H]1C2=CC=CC=C2 |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CNCC1C2=CC=CC=C2 |
Origin of Product |
United States |
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